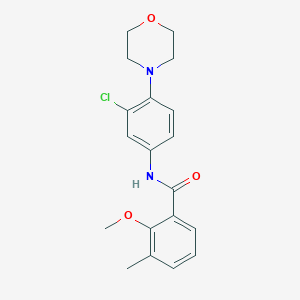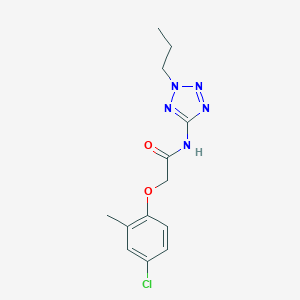![molecular formula C16H17N3O2 B251633 N-[2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B251633.png)
N-[2-(4-morpholinyl)phenyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-morpholinyl)phenyl]nicotinamide, also known as NMN, is a molecule that has gained significant attention in the scientific community due to its potential health benefits. NMN is a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme that plays a critical role in cellular metabolism and energy production. In recent years, research has shown that NMN supplementation can increase NAD+ levels, leading to a range of potential health benefits.
Mecanismo De Acción
N-[2-(4-morpholinyl)phenyl]nicotinamide works by increasing NAD+ levels, which plays a critical role in cellular metabolism and energy production. NAD+ is involved in a range of cellular processes, including DNA repair, gene expression, and cell signaling. By increasing NAD+ levels, N-[2-(4-morpholinyl)phenyl]nicotinamide can improve mitochondrial function and energy metabolism, leading to potential health benefits.
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)phenyl]nicotinamide supplementation has been shown to have a range of biochemical and physiological effects. Studies have shown that N-[2-(4-morpholinyl)phenyl]nicotinamide can improve mitochondrial function, increase energy metabolism, and enhance insulin sensitivity. Other studies have suggested that N-[2-(4-morpholinyl)phenyl]nicotinamide may have anti-aging effects, as it has been shown to improve DNA repair mechanisms and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(4-morpholinyl)phenyl]nicotinamide in lab experiments is that it can increase NAD+ levels, which can improve cellular metabolism and energy production. This can be useful in studying a range of cellular processes, including DNA repair, gene expression, and cell signaling. One limitation of using N-[2-(4-morpholinyl)phenyl]nicotinamide in lab experiments is that it may have off-target effects, as it can interact with a range of cellular processes.
Direcciones Futuras
There are a range of potential future directions for N-[2-(4-morpholinyl)phenyl]nicotinamide research. One area of focus is on its potential anti-aging effects, as studies have suggested that N-[2-(4-morpholinyl)phenyl]nicotinamide may improve DNA repair mechanisms and reduce inflammation. Other potential areas of focus include studying the effects of N-[2-(4-morpholinyl)phenyl]nicotinamide on specific cellular processes, such as gene expression and cell signaling. Additionally, there is a need for further research on the safety and efficacy of N-[2-(4-morpholinyl)phenyl]nicotinamide supplementation in humans.
Métodos De Síntesis
N-[2-(4-morpholinyl)phenyl]nicotinamide can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of nicotinamide with 2-(4-morpholinyl)aniline in the presence of a catalyst such as palladium on carbon.
Aplicaciones Científicas De Investigación
N-[2-(4-morpholinyl)phenyl]nicotinamide has been the subject of numerous scientific studies, with research focusing on its potential health benefits. Studies have shown that N-[2-(4-morpholinyl)phenyl]nicotinamide supplementation can improve mitochondrial function, increase energy metabolism, and enhance insulin sensitivity. Other studies have suggested that N-[2-(4-morpholinyl)phenyl]nicotinamide may have anti-aging effects, as it has been shown to improve DNA repair mechanisms and reduce inflammation.
Propiedades
Fórmula molecular |
C16H17N3O2 |
|---|---|
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
N-(2-morpholin-4-ylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H17N3O2/c20-16(13-4-3-7-17-12-13)18-14-5-1-2-6-15(14)19-8-10-21-11-9-19/h1-7,12H,8-11H2,(H,18,20) |
Clave InChI |
WOPWMFJQZIIELB-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
SMILES canónico |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B251551.png)
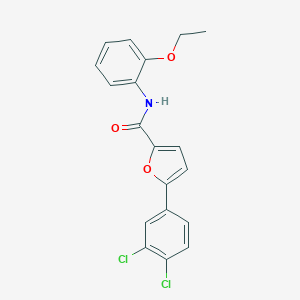
![N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B251556.png)
![2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251557.png)
![2-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251558.png)
![3,4-dimethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251560.png)
![3,4-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B251562.png)
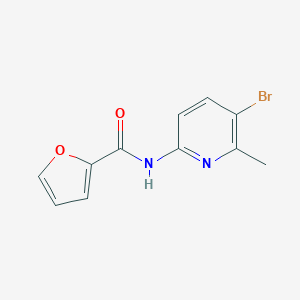
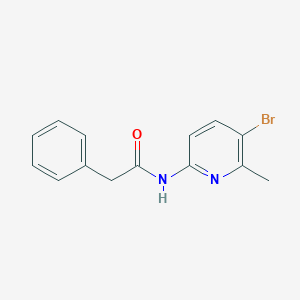
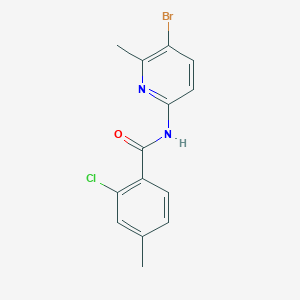
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B251572.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B251573.png)
